molecular formula C22H16FNO6 B11164650 N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine

Cat. No.: B11164650
M. Wt: 409.4 g/mol
InChI Key: YWBZKROXENKHEW-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine is a complex organic compound with a unique structure that combines a fluorophenyl group, a furochromen ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of the fluorophenyl group and the acetylation of glycine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the furochromen ring can participate in electron transfer processes. The glycine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C22H16FNO6

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C22H16FNO6/c1-11-14-6-16-17(12-2-4-13(23)5-3-12)10-29-18(16)8-19(14)30-22(28)15(11)7-20(25)24-9-21(26)27/h2-6,8,10H,7,9H2,1H3,(H,24,25)(H,26,27)

InChI Key

YWBZKROXENKHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC(=O)O

Origin of Product

United States

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